Cas no 954411-50-8 (3-BROMO-6-METHOXYMETHYL-7,9-DIMETHYLPHENANTHRIDINE)

3-BROMO-6-METHOXYMETHYL-7,9-DIMETHYLPHENANTHRIDINE 化学的及び物理的性質
名前と識別子
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- 3-BROMO-6-METHOXYMETHYL-7,9-DIMETHYLPHENANTHRIDINE
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- インチ: 1S/C17H16BrNO/c1-10-6-11(2)17-14(7-10)13-5-4-12(18)8-15(13)19-16(17)9-20-3/h4-8H,9H2,1-3H3
- InChIKey: WPQRZGBRAYCTLN-UHFFFAOYSA-N
- ほほえんだ: C1C2C(=NC(COC)=C3C=2C=C(C)C=C3C)C=C(Br)C=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 2
3-BROMO-6-METHOXYMETHYL-7,9-DIMETHYLPHENANTHRIDINE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD320786-250mg |
3-Bromo-6-(Methoxymethyl)-7,9-dimethylphenanthridine |
954411-50-8 | 95+% | 250mg |
¥9618.0 | 2024-04-17 | |
Ambeed | A623220-250mg |
3-Bromo-6-(Methoxymethyl)-7,9-dimethylphenanthridine |
954411-50-8 | 95+% | 250mg |
$1402.0 | 2024-04-15 | |
Chemenu | CM375147-250mg |
3-bromo-6-(methoxymethyl)-7,9-dimethylphenanthridine |
954411-50-8 | 95%+ | 250mg |
$1388 | 2024-07-18 | |
Crysdot LLC | CD11004124-1g |
3-Bromo-6-(Methoxymethyl)-7,9-dimethylphenanthridine |
954411-50-8 | 95+% | 1g |
$3475 | 2024-07-19 |
3-BROMO-6-METHOXYMETHYL-7,9-DIMETHYLPHENANTHRIDINE 関連文献
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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2. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
3-BROMO-6-METHOXYMETHYL-7,9-DIMETHYLPHENANTHRIDINEに関する追加情報
3-Bromo-6-methoxymethyl-7,9-dimethylphenanthridine (CAS No. 954411-50-8)
The compound 3-Bromo-6-methoxymethyl-7,9-dimethylphenanthridine (CAS No. 954411-50-8) is a highly specialized organic compound belonging to the phenanthridine family. Phenanthridines are a class of polycyclic aromatic hydrocarbons (PAHs) with a tricyclic structure, and this particular compound is distinguished by its unique substitution pattern. The presence of a bromine atom at the 3-position, a methoxymethyl group at the 6-position, and methyl groups at the 7 and 9 positions makes it a valuable molecule in various research and industrial applications.
Recent studies have highlighted the potential of 3-Bromo-6-methoxymethyl-7,9-dimethylphenanthridine in the field of drug discovery. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly in the development of anti-cancer agents. The bromine substituent at position 3 has been shown to enhance the compound's reactivity, making it an ideal candidate for nucleophilic aromatic substitution reactions. This property is crucial in medicinal chemistry, where such reactions are often employed to modify molecules and optimize their pharmacokinetic profiles.
In addition to its role in drug discovery, this compound has also been investigated for its potential in materials science. The phenanthridine core is known for its rigid structure and aromaticity, which are desirable properties in the design of organic semiconductors and optoelectronic materials. The methoxymethyl group at position 6 introduces additional functionality, such as increased solubility and improved charge transport properties. These attributes make 3-Bromo-6-methoxymethyl-7,9-dimethylphenanthridine a promising candidate for applications in organic electronics.
The synthesis of 3-Bromo-6-methoxymethyl-7,9-dimethylphenanthridine involves a multi-step process that typically begins with the preparation of phenanthridine derivatives. The introduction of substituents at specific positions requires precise control over reaction conditions to ensure regioselectivity. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and improving yield rates.
From an environmental perspective, understanding the behavior of 3-Bromo-6-methoxymethyl-7,9-dimethylphenanthridine in different media is essential for assessing its potential impact on ecosystems. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, with microbial communities playing a significant role in its breakdown. However, further research is needed to evaluate its long-term persistence and toxicity levels.
In conclusion, 3-Bromo-6-methoxymethyl-7,9-dimethylphenanthridine (CAS No. 954411-50-8) is a versatile compound with diverse applications across multiple disciplines. Its unique substitution pattern confers it with valuable chemical properties that make it an attractive target for researchers and industry professionals alike. As ongoing studies continue to uncover new insights into its behavior and utility, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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